(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-ene is a complex organic compound featuring a bicyclic structure with a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[32One common method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated bicyclic precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the dioxaborolane group.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the bicyclic core or the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic core .
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and catalysts. Its boron-containing group imparts unique properties to these materials, enhancing their performance in various applications .
Mechanism of Action
The mechanism by which (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the bicyclic core can interact with hydrophobic pockets in target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene apart from similar compounds is its unique bicyclic structure combined with the boron-containing dioxaborolane group. This combination provides distinct reactivity and binding properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H26BNO2 |
---|---|
Molecular Weight |
263.19 g/mol |
IUPAC Name |
(1R,5S)-8-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C15H26BNO2/c1-6-17-12-7-8-13(17)10-11(9-12)16-18-14(2,3)15(4,5)19-16/h9,12-13H,6-8,10H2,1-5H3/t12-,13+/m1/s1 |
InChI Key |
TYZULRATUNKZQS-OLZOCXBDSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H](C2)N3CC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3CC |
Origin of Product |
United States |
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